molecular formula C18H24N4O2 B6116446 2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide

2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide

Cat. No.: B6116446
M. Wt: 328.4 g/mol
InChI Key: LFZCXPAFGOOZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an acylating agent to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
  • 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
  • Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate

Uniqueness

2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-17(21-24-20-14)12-18(23)19-16-8-5-10-22(13-16)11-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZCXPAFGOOZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.